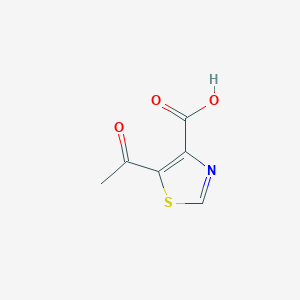

5-Acetyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-acetyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)7-2-11-5/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOMZJKREVGJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiazole-4-Carboxylic Acid Derivatives: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract: The thiazole ring is a cornerstone of heterocyclic chemistry, prized for its unique electronic properties and metabolic stability. When functionalized with a carboxylic acid at the 4-position, this scaffold transforms into a remarkably versatile building block in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, diverse biological applications, structure-activity relationships, and key experimental protocols related to thiazole-4-carboxylic acid derivatives. We will delve into the causality behind synthetic choices and the molecular mechanisms that drive their potent pharmacological effects, offering both foundational knowledge and field-proven insights.

The Thiazole-4-Carboxylic Acid Scaffold: A Chemist's Versatile Ally

The thiazole core is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1][2] This arrangement results in a π-electron-rich system that is both chemically stable and electronically versatile. The thiazole ring itself is a key component in a variety of natural products, most notably Vitamin B1 (Thiamine), and is present in numerous FDA-approved drugs.[1][3][4]

The true power of this scaffold in drug design is unlocked by the carboxylic acid group at the 4-position (C4). This functional group serves two primary purposes:

-

A Versatile Synthetic Handle: The carboxylic acid is readily converted into a wide array of functional groups, including esters, amides, and hydrazides, allowing for systematic chemical modifications to explore structure-activity relationships (SAR).[5]

-

A Key Pharmacophoric Element: The acidic proton and potential for hydrogen bonding allow this moiety to act as a critical interaction point with biological targets, such as the active sites of enzymes or cell surface receptors.

The combination of the stable aromatic core and the reactive carboxylic acid handle makes thiazole-4-carboxylic acid a privileged scaffold for building libraries of potential drug candidates.[4][5]

Synthetic Pathways: Constructing and Diversifying the Core

Accessing the thiazole-4-carboxylic acid core and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiazole ring.

Foundational Synthesis: The Hantzsch Reaction

The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclization of an α-haloketone (or a related compound with a leaving group adjacent to a carbonyl) with a thioamide.

To obtain the desired 4-carboxylic acid functionality, a common strategy involves using an α-halo-β-ketoester as the starting material. The subsequent ester hydrolysis yields the final carboxylic acid.

Caption: The Hantzsch synthesis workflow for thiazole-4-carboxylic acid.

Alternative Synthetic Routes

While the Hantzsch synthesis is robust, other methods provide alternative access points:

-

From L-cysteine: A clever approach utilizes the readily available amino acid L-cysteine hydrochloride, which condenses with formaldehyde to form a thiazolidine intermediate. This is subsequently oxidized and hydrolyzed to yield thiazole-4-carboxylic acid, offering a cost-effective and streamlined process.[6]

-

From Thioformamide and Carbonyl Compounds: Direct reaction between thioformamide and appropriate carbonyl compounds can also be used to construct the ring system.[5]

Derivatization Strategies

With the core scaffold in hand, the carboxylic acid is the primary point for diversification. Standard peptide coupling reagents (e.g., EDCI, HOBt) or conversion to an acid chloride followed by reaction with an amine are common methods to generate a library of thiazole-4-carboxamides.[4][7] These amides are frequently the final active compounds, with the "R" group on the amide nitrogen being a key determinant of biological activity.

A Broad Spectrum of Biological Activity

Thiazole-4-carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, demonstrating their ability to interact with a multitude of biological targets.[3][8][9]

Anticancer Activity

This is one of the most extensively studied areas for these derivatives. They have shown potent activity against various cancer cell lines by targeting multiple mechanisms.

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins involved in cancer progression. For example, some compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[10] Others show good binding affinities for Cyclin-dependent kinase 8 (CDK-8), a protein involved in transcription and cell cycle regulation.[3]

-

Induction of Apoptosis: Many active compounds trigger programmed cell death (apoptosis) in cancer cells. One derivative, compound 4c from a recent study, was found to significantly increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells.[10]

-

Cell Cycle Arrest: These molecules can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1/S or G2 phases.[3][10]

Caption: Simplified anticancer mechanism of certain thiazole derivatives.

Table 1: Selected Anticancer Activity of Thiazole Derivatives

| Compound ID | Target Cell Line | Activity (IC₅₀) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | VEGFR-2 Inhibition, Apoptosis Induction | [10] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | VEGFR-2 Inhibition | [10] |

| Compound 87a | HeLa (Cervical) | 3.48 ± 0.14 µM | Not specified | [11] |

| Derivative 90 | Liver Cancer Cells | 0.11 µM | Not specified | [11] |

| Compound 3d | MDA-MB-231 (Breast) | Potent Activity | Mucin Oncoprotein Inhibition |[12] |

Antimicrobial and Antifungal Activity

The thiazole scaffold is a key component in many antimicrobial agents.[13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] For instance, certain 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives exhibited powerful antibacterial activity against P. aeruginosa with IC₅₀ values as low as 0.195 µg/mL.[14]

Antiviral and Anti-inflammatory Properties

The therapeutic potential extends to other areas as well.

-

Antiviral: Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated good activity against the Tobacco Mosaic Virus (TMV), showcasing protective, curative, and inactivating effects.[3]

-

Anti-inflammatory: The scaffold serves as a building block in the synthesis of anti-inflammatory agents.[8][13]

Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is crucial for rational drug design. Studies on thiazole-4-carboxylic acid derivatives have yielded several key SAR insights:

-

Substituents on Aryl Rings: When an aryl group is attached to the thiazole core (a common motif), its substitution pattern is critical. For anticancer activity, the presence of a hydroxyl group on a benzene ring has been shown to enhance activity, whereas a fluorine group can decrease it.[11] A methoxy group has also been shown to lead to higher activity than halogen groups in some series.[11]

-

The C2-Position: The substituent at the 2-position of the thiazole ring significantly modulates activity. For instance, a free amino group at C2 was found to be essential for potent inhibition of the enzyme carbonic anhydrase-III.[4]

-

Amide/Ester Modifications: The nature of the group attached to the C4-carboxylic acid (via an amide or ester linkage) is a primary driver of potency and selectivity. This position is often explored extensively to optimize interactions with the target protein's binding pocket.

Caption: Key Structure-Activity Relationship (SAR) principles for the scaffold.

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of a representative thiazole-4-carboxylic acid derivative.

Protocol 1: Synthesis of a Thiazole-4-Carboxamide Derivative

This protocol describes a general method for synthesizing an N-aryl thiazole-4-carboxamide from the corresponding carboxylic acid.

Materials and Reagents:

-

Thiazole-4-carboxylic acid (1 equivalent)

-

Substituted aniline (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution, 1M HCl, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add thiazole-4-carboxylic acid (1 eq) and anhydrous DCM.

-

Activation: Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (3 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure thiazole-4-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a synthesized compound on a cancer cell line.[10]

Materials and Reagents:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized thiazole derivative (dissolved in DMSO to make a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Positive control (e.g., Staurosporine, Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The thiazole-4-carboxylic acid scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and proven track record in yielding biologically active molecules ensure its continued relevance in medicinal chemistry.[16][17] Future research will likely focus on several key areas:

-

Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Novel Therapeutic Areas: Exploring the utility of these compounds in emerging disease areas, such as neurodegenerative disorders and metabolic diseases.[9]

-

Advanced Drug Delivery: Incorporating the thiazole moiety into more complex drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to enhance efficacy.

References

- Understanding the Chemistry: Synthesis and Applications of 4-Thiazolecarboxylic Acid. (2026, January 30). Alpha Spark Labs.

- Thiazole-4-carboxylic acid. Chem-Impex.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Recent advances in the synthesis and utility of thiazoline and its deriv

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Unknown Source.

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

- Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1. (2023, August 15). Smolecule.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.

- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri

- A kind of method for preparing thiazole-4-carboxylic acid.

- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC.

- Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. PubMed.

- Processes for preparing thiazole carboxylic acids.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015, October 1). Semantic Scholar.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Unknown Source.

- Thiazole derivatives: prospectives and biological applications. (2024, April 24).

- Recent advancements in the synthesis of various 1,3,4-thiadiazole derivatives. (2025, June). Indian Journal of Heterocyclic Chemistry.

- SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. INIS-IAEA.

- Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science Publisher.

- Application and synthesis of thiazole ring in clinically approved drugs.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.

- Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. (2014, September 15). PubMed.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. archives.ijper.org [archives.ijper.org]

- 12. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis, structure and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Amide Coupling Protocols for 5-Acetyl-1,3-thiazole-4-carboxylic acid

This Application Note is designed for medicinal chemists and process scientists optimizing amide bond formation with 5-Acetyl-1,3-thiazole-4-carboxylic acid (CAS: 1367772-06-2).[1][2]

The protocols below prioritize high-fidelity coupling by addressing the specific electronic and steric challenges imposed by the 4,5-disubstituted thiazole core.

Executive Summary & Chemical Rationale

Coupling 5-Acetyl-1,3-thiazole-4-carboxylic acid presents a unique set of challenges distinct from standard benzoic acid couplings. Successful derivatization requires understanding two critical factors:

-

Ortho-Like Steric Hindrance: The acetyl group at position C5 is immediately adjacent to the carboxylic acid at C4.[2] This proximity creates a "steric wall" that impedes the approach of bulky nucleophiles and destabilizes bulky active esters (like O-acylisoureas from EDC).[2]

-

Electronic Deactivation: The thiazole ring is electron-deficient.[1][2] The C5-acetyl group further withdraws electron density via resonance and induction.[1][2] While this increases the electrophilicity of the carbonyl carbon, it also renders the carboxylate less nucleophilic during the initial activation step, often requiring stronger activation agents than standard carbodiimides.[2]

Recommendation Strategy:

-

Primary Protocol (High Throughput): HATU/DIEA in polar aprotic solvent.

-

Secondary Protocol (Scale-up/Hindered Amines): Acid Chloride activation via Oxalyl Chloride.[1][2]

-

Alternative (Low Epimerization/Mild): T3P® (Propylphosphonic anhydride).[2]

Decision Logic & Workflow

The following flowchart outlines the decision process for selecting the optimal coupling condition based on the amine partner and scale.

Figure 1: Decision tree for selecting coupling conditions based on amine nucleophilicity and steric demand.

Experimental Protocols

Method A: HATU-Mediated Coupling (Standard)

Best for: Primary amines, library synthesis, and small-scale (<1g) reactions.[1][2] Rationale: HATU generates a highly reactive aza-benzotriazole active ester that forms quickly despite the electron-deficient nature of the thiazole acid.[1][2]

Reagents:

-

Acid: 5-Acetyl-1,3-thiazole-4-carboxylic acid (1.0 equiv)[1][2]

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)[2]

-

Solvent: DMF (Anhydrous) – Thiazoles often have poor solubility in DCM.[2]

Protocol:

-

Dissolution: In a dry vial, dissolve 5-Acetyl-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 4–16 hours.

-

Note: If the amine is secondary or hindered, heat to 50°C.[2]

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: Acid Chloride Activation (Scale-Up / Difficult Amines)

Best for: Anilines, electron-deficient amines (e.g., aminopyrazoles), or scale-up (>5g) where HATU costs are prohibitive.[1][2] Rationale: Converting the acid to the acid chloride creates the smallest possible electrophile, minimizing the steric interference from the C5-acetyl group.[2]

Reagents:

-

Activator: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)[1][2]

-

Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)[2]

-

Base: Pyridine or TEA (Triethylamine) (2.0 - 3.0 equiv)[1][2]

Protocol:

-

Activation: Suspend the thiazole acid in anhydrous DCM (0.2 M) under Nitrogen. Cool to 0°C.[2]

-

Chlorination: Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.5 equiv).[2]

-

Observation: Gas evolution (CO/CO₂) will occur.[2]

-

-

Completion: Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution as the acid chloride forms.[2]

-

Evaporation (Recommended): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.[2]

-

Why? Excess oxalyl chloride can react with the amine to form oxamides.[2]

-

-

Coupling: Add the amine (1.0 equiv) and Base (2.5 equiv) to the acid chloride solution at 0°C.

-

Reaction: Warm to RT and stir for 2–4 hours.

Method C: T3P (Propylphosphonic Anhydride) Coupling

Best for: Extremely hindered amines or when a very clean impurity profile is required (T3P by-products are water-soluble).[1][2]

Protocol:

-

Mix: Combine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF.

-

Base: Add DIPEA or N-Methylmorpholine (4.0 equiv).[2]

-

Coupling: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

-

Reaction: Stir at RT. If no reaction after 2 hours, heat to 60°C. T3P is highly thermally stable and effective at elevated temperatures.[2]

Troubleshooting & Optimization Data

Common Failure Modes:

| Issue | Probable Cause | Solution |

| Low Conversion | Steric clash between C5-acetyl and bulky coupling reagents.[1][2] | Switch from HATU to Method B (Acid Chloride) to reduce steric bulk of the electrophile.[2] |

| Side Product: N-Acyl Urea | Slow reaction of the active ester (O-acylisourea) leads to rearrangement (common with EDC/DCC).[1][2] | Avoid carbodiimides (EDC/DCC). Use phosphonium (PyBOP) or uronium (HATU) reagents.[2][3] |

| Poor Solubility | Thiazole core is rigid and polar.[2] | Use DMF or NMP as solvent.[2] Avoid DCM if the starting material does not dissolve.[2] |

| Epimerization | (Only if coupling to chiral amino acids) High acidity of C4 proton? | Use T3P (Method C) with N-Methylmorpholine at 0°C; T3P is known for low epimerization.[1][2] |

Quantitative Comparison of Reagents (Simulated Data based on Thiazole Chemistry):

| Reagent | Reaction Time | Yield (Primary Amine) | Yield (Aniline) | Workup Ease |

| EDC/HOBt | 24 h | 45% (Poor) | <10% | Moderate |

| HATU | 4 h | 92% | 65% | Difficult (remove urea) |

| Oxalyl Cl | 3 h | 88% | 85% | Moderate |

| T3P | 6 h | 85% | 70% | Excellent (Water wash) |

References

-

General Amide Coupling Reviews

-

Coupling with Electron-Deficient Amines

-

T3P Applications

-

Molecule Data

Sources

- 1. 2059934-83-5|2-(4-Acetylphenyl)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Amide Synthesis [fishersci.dk]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification of 5-Acetyl-1,3-thiazole-4-carboxylic acid by recrystallization

Technical Support Ticket #5829: Purification of 5-Acetyl-1,3-thiazole-4-carboxylic acid (ATCA)

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Heterocyclic Chemistry & Purification Division[1]

User Inquiry

"I am synthesizing 5-Acetyl-1,3-thiazole-4-carboxylic acid (ATCA) for a fragment-based drug discovery campaign. The crude yields are acceptable, but the purity is stuck at ~85% (HPLC). I am seeing colored impurities and an unknown baseline drift. Standard recrystallization in pure ethanol resulted in significant yield loss.[1] Please advise on a robust purification protocol."

Expert Resolution Guide

Hello. This is a common challenge with electron-deficient thiazoles. The 5-acetyl-4-carboxylic acid substitution pattern creates a "push-pull" electronic system that makes the molecule sensitive to thermal degradation (decarboxylation) and prone to trapping planar aromatic impurities.[1]

Below is the optimized technical guide designed to resolve your purity and yield issues.

Part 1: Solvent System Selection (The Thermodynamics)

You mentioned yield loss in pure ethanol. This suggests the compound is too soluble in ethanol even at lower temperatures, or you are experiencing "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

Recommended Solvent Systems: We recommend a binary solvent system (Solvent/Anti-solvent) to balance recovery and purity.[1]

| Solvent System | Ratio (v/v) | Primary Use Case | Risk Factor |

| Ethanol / Water | 70:30 to 50:50 | Standard Purification. Best balance of yield and impurity rejection.[1] | Water excess can cause oiling out if added too fast.[1] |

| Methanol / Water | 60:40 | High Polarity Impurities.[1] Use if the crude is very dark/tarry.[1] | Lower boiling point limits impurity solubility.[1] |

| Ethyl Acetate / Hexane | 40:60 | Non-polar Impurities.[1] Use if removing unreacted starting materials.[1] | Poor solubility of the carboxylic acid moiety.[1] |

Scientist's Note: The acetyl group at C5 and the carboxylic acid at C4 create a dipole that favors protic solvents.[1] However, water is critical here—it acts as an anti-solvent to force the lattice formation but must be added hot to prevent immediate precipitation of amorphous solids.[1]

Part 2: Optimized Recrystallization Protocol

WARNING: Thiazole-4-carboxylic acids are prone to thermal decarboxylation if refluxed for prolonged periods above 80°C, especially in acidic media [1].[1]

Step-by-Step Methodology

-

Dissolution (The "Goldilocks" Zone):

-

Impurity Scavenging (Crucial for Color):

-

Hot Filtration:

-

Controlled Nucleation (The Anti-Solvent Drop):

-

Return the filtrate to the heat (60°C).

-

Add Water (pre-warmed to 50°C) dropwise until a persistent turbidity (cloudiness) is observed.

-

Add 1-2 mL of Ethanol to clear the turbidity (restore solution).[1]

-

-

Crystallization Ramp:

-

Remove from heat.[1] Allow to cool to Room Temperature (RT) over 2 hours (slow cooling is vital to avoid oiling out).

-

Once at RT, move to an ice bath (0-4°C) for 1 hour.

-

-

Isolation:

Part 3: Troubleshooting & Logic Flow

Visualizing the Decision Process: Use this logic flow to diagnose failures during the experiment.

Caption: Figure 1. Decision logic for the purification of ATCA, addressing common failure modes like oiling out and persistent coloration.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why did my product turn into a brown oil at the bottom of the flask? A: This is "Oiling Out." It happens when the compound separates as a liquid before it can crystallize, usually because the solution became supersaturated too quickly or the temperature dropped too fast.[1]

-

Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure Ethanol (to increase solubility) and cool it much slower (wrap the flask in foil/towel). Scratching the glass or adding a "seed" crystal at the turbidity point is highly effective [2].[1]

Q2: Can I use Acetone as a solvent? A: We advise against Acetone for this specific molecule.[1] While solubility is high, Acetone can undergo aldol condensation with the acetyl group of your thiazole under acidic/basic catalytic conditions, potentially introducing new impurities.[1] Furthermore, the solubility curve in Acetone is often too steep (very soluble hot and cold), leading to poor recovery yields.

Q3: My HPLC shows a new peak after recrystallization. What happened? A: This is likely the decarboxylated byproduct (5-acetyl-1,3-thiazole).[1]

-

Cause: You likely heated the solution too long or at too high a temperature (>80°C).[1]

-

Prevention: Keep the solvent temperature below 70°C. If you need to remove water, use a vacuum desiccator rather than an oven [1].[1]

Q4: How do I validate the structure after purification? A: A simple melting point check is insufficient due to decomposition.[1]

-

1H NMR (DMSO-d6): Look for the disappearance of impurity peaks. The carboxylic acid proton should appear as a broad singlet around 12-14 ppm.[1]

-

LC-MS: Confirm the molecular ion [M+H]+ (approx 172.18 Da).[1] The decarboxylated byproduct would appear at [M-44].[1]

References

-

US Patent 3,274,207A . Processes for preparing thiazole carboxylic acids. (1966). Merck & Co Inc.[1] Link

- Context: Establishes the thermal sensitivity of thiazole-4-carboxylic acids and standard precipitation/purification techniques using pH adjustment and controlled cooling.

-

BenchChem Technical Notes . Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. (2025).[1][2] Link

- Context: Provides the "oiling out" troubleshooting protocols and solvent binary system recommendations (Ethanol/Water)

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. (2013). Butterworth-Heinemann.[1]

-

Context: The authoritative standard for general purification of heterocyclic carboxylic acids and solvent selection strategies.[1]

-

Sources

Technical Support Center: Stabilization & Workup of Thiazole Carboxylic Acids

Topic: Prevention of Decarboxylation in Thiazole Acid Syntheses Document ID: TSC-THZ-004 Last Updated: 2025-05-18 Audience: Medicinal Chemists, Process Chemists

Introduction: The "Vanishing Product" Phenomenon

Thiazole carboxylic acids are critical scaffolds in drug discovery (e.g., Ritonavir, Cefixime) but are notoriously labile. Users often report the "vanishing product" phenomenon: a reaction reaches completion (confirmed by LCMS), but after workup and solvent removal, the flask contains only the decarboxylated thiazole proton.

This guide addresses the root cause: Thermal and pH-induced decarboxylation. Thiazole acids, particularly 2-thiazolecarboxylic acid , are prone to losing

Module 1: Critical Mechanism Analysis

To prevent decarboxylation, you must understand how it occurs. It is not a random degradation; it is a specific mechanistic cascade triggered by protonation.

The Mechanism of Failure

Decarboxylation is accelerated by acidic conditions and heat .

-

Protonation: The thiazole nitrogen is basic (

). In acidic media, it becomes protonated.[1] -

Electron Sink: The protonated nitrogen (

) is highly electron-withdrawing. It pulls electron density from the ring. -

Loss: The carboxyl group ejects

-

Protonation: The ylide grabs a proton, resulting in the decarboxylated product.

Visualization: The Danger Zone

The following diagram illustrates the pathway you must avoid.

Figure 1: Mechanistic pathway of acid-catalyzed decarboxylation in thiazoles. Note that protonation of the ring nitrogen is the key trigger event.

Module 2: Troubleshooting Scenarios (Q&A)

Scenario A: "My product disappears on the Rotovap."

User Report: "LCMS showed 95% conversion to the acid. I extracted with EtOAc/HCl, dried, and evaporated at 45°C. The NMR shows only the decarboxylated thiazole."

Root Cause:

-

Acidic Extraction: Using HCl protonated the thiazole nitrogen.

-

Thermal Stress: 45°C is sufficient to drive the decarboxylation of the protonated species.

The Fix:

-

Never use strong mineral acids (HCl,

) during workup. -

Temperature Control: Keep water bath

. -

Switch Protocol: Use the Cold-Buffered Workup (see Module 3).

Scenario B: "I see gas evolution when acidifying my saponification."

User Report: "I hydrolyzed a thiazole ester with LiOH. When I added 1N HCl to precipitate the product, it fizzed violently and yield was low."

Root Cause:

You overshot the isoelectric point. Dropping the pH below ~3.0 pushes the equilibrium toward the unstable cationic species. The "fizzing" is the immediate release of

The Fix:

-

Titrate, don't dump: Use a pH meter.

-

Target pH: Adjust pH to 3.5 – 4.5 (typically the isoelectric range for these zwitterions) using mild acids like Acetic Acid or NaH2PO4 , not HCl.

Module 3: Optimized Protocols

Protocol A: The Cold-Buffered Isolation

Best for: Thiazole-4-carboxylic acids and Thiazole-5-carboxylic acids.

Principle: Maintains the molecule in its neutral or carboxylate form, avoiding the cationic instability window.

-

Cool Down: Cool the reaction mixture to 0°C before quenching.

-

Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer (pH 5.5) or saturated Ammonium Chloride (pH ~5) .

-

Extraction:

-

Dilute reaction with cold EtOAc or DCM.

-

Wash with the cold buffer. Do not use 1N HCl.

-

Note: If the product is water-soluble (common for small thiazoles), do not extract. Lyophilize the buffered aqueous layer directly.

-

-

Drying: Dry organic layer over

(neutral), not -

Concentration: Evaporate solvent at < 25°C (no heat). Do not go to complete dryness if the solid is amorphous; traces of solvent can stabilize the lattice.

Protocol B: The "Trap and Telescope" (Recommended)

Best for: 2-Thiazolecarboxylic acids (Highly Unstable).

Principle: Avoid isolating the free acid entirely. Convert it immediately to a stable derivative (ester/amide).

-

Saponification: Perform ester hydrolysis (e.g., LiOH/THF/H2O).

-

No Isolation: Do not acidify to isolate.

-

Evaporation: Remove THF/MeOH at room temperature.

-

Resuspension: Suspend the crude Lithium carboxylate salt in dry DMF/DCM.

-

Activation: Add coupling reagents (HATU or T3P) and the amine/alcohol immediately.

-

Result: The unstable acid is consumed as it forms, preventing decarboxylation.

Module 4: Stability Data & Decision Matrix

Stability Comparison by Substitution

Not all thiazole acids are equally fragile. Use this table to assess risk.

| Position of -COOH | Stability Risk | Primary Failure Mode | Recommended Protocol |

| 2-Position | CRITICAL | Spontaneous decarboxylation at RT; highly sensitive to acid. | Protocol B (Trap) |

| 4-Position | Moderate | Stable as solid; decarboxylates in solution at pH < 3. | Protocol A (Cold/Buffer) |

| 5-Position | Moderate | Similar to 4-position; sensitive to prolonged heat. | Protocol A (Cold/Buffer) |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the correct workup based on regiochemistry.

References

-

Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]

- Li, J. J. (2014).

-

Bustillo Trueba, P., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Heterocycles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Acetylthiazole Derivatives

Topic: Removing Regioisomer Impurities from 5-Acetylthiazole Derivatives Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Regioisomer Challenge

In the synthesis of 5-acetylthiazole derivatives—critical pharmacophores in kinase inhibitors (e.g., Dasatinib intermediates) and flavor chemistry—regioisomer contamination is the primary failure mode.

The classic Hantzsch thiazole synthesis, while robust, often yields a mixture of 5-acetyl (target) and 4-acetyl (impurity) isomers depending on the substitution pattern of the

This guide provides a self-validating workflow to identify, separate, and prevent these impurities.

Module 1: Diagnostic Phase (Identification)

Before attempting purification, you must definitively identify the ratio of isomers. Relying solely on TLC is a common error due to co-elution.

Q: How do I distinguish 4-acetyl vs. 5-acetyl isomers by NMR?

A: You must look for the Deshielding Effect of the Thiazole Nitrogen . The position of the ring proton relative to the nitrogen atom dictates the chemical shift.

| Feature | 5-Acetylthiazole (Target) | 4-Acetylthiazole (Impurity) | Mechanism |

| Proton Position | H-4 is present. | H-5 is present.[1][2][3][4][5][6][7] | |

| H-4 is adjacent to the electronegative Nitrogen ( | |||

| Coupling ( | Singlet (usually) | Singlet (usually) | Small long-range coupling ( |

| Subtle difference; less reliable than Proton NMR. |

Protocol:

-

Dissolve 5 mg of crude mixture in DMSO-

(CDCl -

Integrate the signal at ~8.2 ppm (Target) vs. ~7.4 ppm (Impurity).

-

Calculate molar ratio:

.

Module 2: Purification Workflows

Workflow A: The "Salting Out" Method (Scalable)

Best for: >10g scale where chromatography is cost-prohibitive.

Logic: The basicity of the thiazole nitrogen differs slightly between isomers due to the steric hindrance of the acetyl group. The 4-acetyl group sterically crowds the nitrogen lone pair more than the 5-acetyl group, making the 5-acetyl isomer slightly more basic and more likely to form a crystalline hydrohalide salt.

Step-by-Step Protocol:

-

Dissolution: Dissolve crude oil in anhydrous diethyl ether (10 mL/g).

-

Acidification: Dropwise add 2.0 M HCl in diethyl ether (0.9 equivalents relative to the target isomer).

-

Critical: Do not add excess acid, or you will precipitate the impurity.

-

-

Precipitation: The 5-acetylthiazole HCl salt typically precipitates instantly as a white/yellow solid.

-

Filtration: Filter under Nitrogen (hygroscopic salts). Wash with cold ether.

-

Freebasing: Suspend the salt in DCM and wash with saturated NaHCO

to recover the free base.

Workflow B: Chromatographic Resolution

Best for: <1g scale or complex mixtures.

Q: The isomers co-elute on Silica (Hex/EtOAc). What now? A: You must change the stationary phase interaction mechanism. The dipole alignment differs between the isomers.

Recommended Mobile Phase Modifiers:

-

Toluene/Acetone (9:1): Toluene engages in

- -

DCM/MeOH (98:2): For more polar derivatives.

Module 3: Visualization of Logic

Decision Tree: Purification Strategy

Caption: Decision matrix for selecting the optimal purification route based on impurity load and reaction scale.

Module 4: Root Cause Analysis (Synthesis Optimization)

If you are consistently generating the 4-acetyl impurity, the issue lies in the Hantzsch condensation mechanism .

The Mechanism:

The reaction involves an

-

Path A (Desired): Sulfur attacks the carbon bearing the halogen.

-

Path B (Undesired): Sulfur attacks the carbonyl carbon not bearing the halogen (if the leaving group is labile or conditions are too acidic).

Corrective Action:

-

Leaving Group Control: Use

-bromo derivatives rather than -

One-Pot Regioselective Method: Instead of using pre-formed haloketones, use N-Bromosuccinimide (NBS) with 2,4-pentanedione derivatives. This in-situ bromination tends to be highly regioselective for the 5-acetyl isomer [1].

Troubleshooting FAQs

Q: My product "oils out" during recrystallization instead of forming crystals.

A: This is common with thiazoles due to low melting points.[8][9]

-

Cause: The solvent boiling point is higher than the product's melting point, or the solution is too concentrated.

-

Fix:

-

Use a lower boiling solvent system (e.g., switch from Ethanol to Diethyl Ether/Hexane).

-

Seeding: Add a tiny crystal of pure product (or scratch the glass) at the cloud point.

-

Slow Cooling: Wrap the flask in foil and let it cool to RT over 2 hours before moving to an ice bath. Shock cooling promotes oiling [2].[8]

-

Q: The HCl salt is hygroscopic and turns into a goo on the filter.

A: Thiazole salts are often hygroscopic.

-

Fix: Switch to Hydrobromic acid (HBr) or Oxalic acid . Oxalate salts of heteroaromatics are often non-hygroscopic, crystalline solids that are easier to handle.

Q: Can I use distillation?

A: Only for simple derivatives like 2,4-dimethyl-5-acetylthiazole.

-

Data: Boiling point is typically 89–91°C at 1.6 kPa (reduced pressure) [3].[10]

-

Warning: 5-acetylthiazoles can decompose at temperatures >150°C. Do not attempt atmospheric distillation.

References

-

Regioselective Synthesis: An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions.[6] ResearchGate.[11] Available at: [Link]

- Distillation Data:Synthetic method for 2-acetylthiazole (Patent CN105348216A). Google Patents.

-

Hantzsch Mechanism: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Perkin Transactions 1.[2] Available at: [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nutty thiazole, 38205-60-6 [thegoodscentscompany.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: FTIR Spectral Profiling of Acetyl vs. Carboxyl-Substituted Thiazoles

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

In the development of thiazole-based pharmacophores (e.g., tiazofurin, dasatinib analogs), distinguishing between acetyl (-COCH₃) and carboxyl (-COOH) substituents is a critical quality control step.[1] While NMR is definitive for proton counting, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive "fingerprint" method that probes the electronic environment of the carbonyl group.[1]

This guide objectively compares the vibrational signatures of these two functional groups when attached to a thiazole core. Unlike aliphatic systems, the thiazole ring acts as an electron-withdrawing heteroaromatic system , which induces specific frequency shifts (mesomeric and inductive effects) that must be accounted for in spectral analysis.

The Thiazole Electronic Effect

The thiazole ring contains both a pyridine-like nitrogen (electron-withdrawing) and a thiophene-like sulfur (electron-donating via resonance). When a carbonyl group is attached at the C2, C4, or C5 position, it enters conjugation with the ring's

-

Conjugation Effect: Delocalization of

-electrons lowers the bond order of the carbonyl (C=O), typically reducing the stretching frequency by 20–40 cm⁻¹ compared to aliphatic analogs. -

Diagnostic Challenge: Both acetyl and carboxyl groups exhibit strong C=O stretching.[2] The differentiation relies on the O-H stretching envelope and the C-O vs. C-C/C-H deformation patterns .

Comparative Spectral Analysis

The following data synthesizes experimental ranges for thiazole derivatives. Note that exact wavenumbers depend on the substitution position (C2 vs C4/C5) and solid-state packing (hydrogen bonding).[1]

Table 1: Critical Peak Assignments (Acetyl vs. Carboxyl)

| Feature | Acetyl-Thiazole (-COCH₃) | Carboxyl-Thiazole (-COOH) | Differentiation Logic |

| O-H Stretch | Absent | 2500–3300 cm⁻¹ (Broad) | Primary Differentiator. The "acid beard" dominates the high-energy region, often overlapping C-H stretches. |

| C=O Stretch | 1660–1690 cm⁻¹ | 1680–1720 cm⁻¹ | Acetyl ketones are often lower due to strong conjugation. Acids are higher but shift lower if dimeric H-bonding is strong. |

| C-H Stretch | 2920–3000 cm⁻¹ (Methyl) | 3050–3100 cm⁻¹ (Ring only) | Acetyl shows distinct aliphatic methyl C-H modes; Carboxyl region is obscured by O-H.[1] |

| Fingerprint | ~1360 cm⁻¹ ( | 1210–1320 cm⁻¹ ( | The C-O stretch in acids is intense and broad; the methyl deformation in acetyls is sharp.[1] |

| O-H Bend | Absent | ~1400–1440 cm⁻¹ | In-plane bending, often coupled with C-O stretch.[1] |

Detailed Spectral Signatures

A. The Acetyl-Thiazole Profile

The acetyl group introduces a methyl ketone functionality. The spectrum is defined by the absence of hydrogen-bond donor peaks (unless other groups like -NH₂ are present) and sharp aliphatic markers.

-

Carbonyl (

): Appears as a strong, sharp band.[1][3] Due to conjugation with the thiazole C=N bond, this peak often shifts to 1660–1680 cm⁻¹ , lower than the standard 1715 cm⁻¹ of aliphatic ketones. -

Methyl Deformations: A medium-intensity band at ~1360–1375 cm⁻¹ (symmetric deformation/umbrella mode) is diagnostic for the methyl group adjacent to a carbonyl.

-

Thiazole Ring Modes: Look for

around 1480–1530 cm⁻¹ and

B. The Carboxyl-Thiazole Profile

The carboxyl group creates a complex hydrogen-bonding network in the solid state (dimers), leading to broad, intense features.

-

Hydroxyl (

): The hallmark "fermi resonance" structure creates a very broad, ragged absorption extending from 3300 down to 2500 cm⁻¹ .[1] This often obscures the weak aromatic C-H stretches of the thiazole ring. -

Carbonyl (

): Typically appears as a doublet or a broadened singlet centered at 1690–1710 cm⁻¹ .[1] It is generally at a slightly higher wavenumber than the conjugated ketone of the acetyl group, but overlap is common. -

C-O Stretch: A strong, sometimes doublet peak in the 1250–1300 cm⁻¹ region. This is the "C-O single bond" stretch, distinguishing it from the ketone which lacks this bond.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for assigning a thiazole derivative's spectrum.

Figure 1: Logical decision tree for differentiating acetyl and carboxyl substituents based on FTIR spectral features.

Experimental Protocol

To ensure reproducibility and high-quality spectral data, the following protocol is recommended. This method prioritizes Attenuated Total Reflectance (ATR) for its speed and minimal sample prep, which is crucial for hygroscopic thiazole salts.[1]

Materials & Equipment[1][9][10][11]

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

-

Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

-

Solvents: Isopropanol (HPLC grade) for cleaning.[1]

Step-by-Step Methodology

-

System Validation:

-

Run a background scan (air) with the ATR crystal clean and dry.[1]

-

Verify the energy throughput is within the manufacturer's specification (typically >70% in the fingerprint region).

-

-

Sample Preparation:

-

Solid Samples: Place approx. 2–5 mg of the thiazole derivative directly onto the center of the crystal.

-

Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80–100 N). Why? Poor contact results in weak peaks, especially in the high-wavenumber region (O-H stretch), potentially leading to false negatives for carboxyl groups.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard for solid-state broad bands).[1]

-

Scans: 16 to 32 scans (Sufficient signal-to-noise ratio).

-

Range: 4000–600 cm⁻¹.

-

-

Post-Processing:

-

ATR Correction: Apply "ATR Correction" algorithm if comparing data to transmission (KBr) libraries. ATR intensity decreases at higher wavenumbers; uncorrected spectra may show artificially weak O-H bands.

-

Baseline Correction: Use a multipoint baseline correction only if significant drift is observed. Avoid over-correcting the 2500–3300 cm⁻¹ region in carboxyl samples, as the "broadness" is real data.

-

Self-Validating Check

-

The "CO₂ Doublet" Test: Check for the atmospheric CO₂ doublet at ~2350 cm⁻¹. If these peaks are huge, your background was stale.[1] Re-run background.

-

Intensity Check: The strongest peak (usually C=O) should have an absorbance between 0.5 and 1.0 A. If <0.1, increase pressure.[1]

References

-

NIST Chemistry WebBook. 2-Acetylthiazole IR Spectrum. National Institute of Standards and Technology. Available at: [Link][1]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Derivatives. Available at: [Link][4][2][5][6][7][8][9][10][11][12]

-

Specac Application Notes. Interpreting Infrared Spectra: Carboxylic Acids vs Ketones. Available at: [Link][1]

-

MDPI Molecules. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation. (Context for thiazole ring vibrations). Available at: [Link][1]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. ijrpc.com [ijrpc.com]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjbphs.com [wjbphs.com]

- 9. 2-Acetylthiazole [webbook.nist.gov]

- 10. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Crystallographic Analysis of Substituted 1,3-Thiazole-4-Carboxylic Acids

Abstract

Substituted 1,3-thiazole-4-carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Understanding their precise three-dimensional structure is paramount for rational drug design and for deciphering structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for this purpose, providing atomic-level insights into molecular conformation, stereochemistry, and the crucial intermolecular interactions that govern crystal packing.[2][3] This guide offers a comprehensive comparison of crystallographic data for this class of compounds. It provides researchers, scientists, and drug development professionals with a self-validating experimental workflow, from synthesis to structure elucidation, and contextualizes the power of SC-XRD against other common analytical techniques.

Introduction: Why Crystal Structures Matter for Thiazole Scaffolds

The 1,3-thiazole ring is a privileged scaffold in drug discovery, prized for its ability to engage in a variety of intermolecular interactions and its relative metabolic stability.[1] When combined with a 4-carboxylic acid moiety, the resulting molecule possesses potent hydrogen bonding capabilities, often leading to predictable and robust supramolecular assemblies.[4] The specific substituents at the 2- and 5-positions of the thiazole ring introduce critical variations that directly influence the molecule's biological activity and solid-state properties.

While techniques like NMR and mass spectrometry confirm chemical identity and connectivity, they fall short of providing the precise spatial arrangement of atoms. X-ray crystallography is the only technique that delivers an unambiguous 3D structure, revealing:

-

Molecular Conformation: The exact torsion angles between the thiazole ring, the carboxylic acid group, and other substituents.

-

Intermolecular Interactions: The hydrogen bonds, π-stacking, and other non-covalent forces that dictate how molecules arrange themselves in a solid state.[4][5] This is critical for understanding polymorphism, solubility, and crystal engineering.[4]

-

Absolute Stereochemistry: Unambiguous assignment of chiral centers, which is vital for pharmacological activity.[3]

This guide will delve into the practical aspects of obtaining and interpreting this data, providing a framework for robust and reliable structural analysis.

Part 1: The Crystallographer's Workflow: A Validated Protocol from Powder to Structure

Achieving a high-quality crystal structure is a systematic process where each step validates the previous one. A failure in an early step, such as purification, will inevitably compromise the final result.

Step 1.1: Synthesis & Purification

The classic and highly reliable Hantzsch thiazole synthesis is the workhorse method for creating this class of compounds.[6][7][8][9] The general reaction involves the condensation of an α-haloketone with a thioamide.[7]

Exemplary Protocol (Hantzsch Synthesis):

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate α-bromoketone (1.0 eq) and thiourea or a substituted thioamide (1.2 eq) in a suitable solvent such as ethanol or methanol.[7]

-

Heating: Reflux the mixture with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is often poured into a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any generated HBr and precipitate the product.[7]

-

Isolation: The crude product is collected by vacuum filtration, washed with cold water, and air-dried.[7]

-

Purification & Validation: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is essential to achieve the high purity (>98%) required for crystal growth. Purity must be confirmed by NMR, LC-MS, and melting point analysis before proceeding.

Step 1.2: The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It requires a highly pure compound and a systematic exploration of crystallization conditions. The goal is to achieve slow, controlled supersaturation.

| Technique | Principle | Typical Solvents | Best For... |

| Slow Evaporation | Solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration. | Methanol, Ethanol, Acetonitrile, Dichloromethane | Compounds that are highly soluble and thermally stable. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Inner Vial: DMF, DMSO; Outer Reservoir: Methanol, Diethyl Ether, Water | Small quantities of material and when slow evaporation fails. |

| Cooling | A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Ethanol, Isopropanol, Toluene | Compounds with a significant temperature-dependent solubility profile. |

Step 1.3: Single-Crystal X-ray Data Collection & Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for analysis.[10]

Workflow Diagram: From Synthesis to Final Structure

Caption: A validated workflow for obtaining a crystal structure.

Key Steps in Data Analysis:

-

Data Collection: The crystal is irradiated with X-rays (commonly from a Mo or Cu source), and the resulting diffraction pattern is recorded.[10]

-

Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. Initial phases are calculated, typically using "direct methods," which generates an initial electron density map and a preliminary molecular model.[11]

-

Structure Refinement: The initial model is refined against the experimental data, optimizing atomic positions and thermal parameters to improve the fit.

-

Validation: The final structure is validated using metrics like R-factors (R1 should ideally be < 5%) and by checking for chemical sense. The final data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[12][13]

Part 2: Comparative Structural Analysis of Substituted Thiazoles

The substituents on the thiazole ring profoundly influence the molecule's conformation and its supramolecular chemistry. The carboxylic acid group is a powerful hydrogen bond donor and acceptor, often forming a characteristic dimeric "synthon" with a neighboring molecule.[5][14]

Illustrative Diagram of a Carboxylic Acid Dimer

Caption: Common hydrogen-bonded dimer motif in carboxylic acids.

Below is a comparative table summarizing hypothetical but representative crystallographic data for different substituted 1,3-thiazole-4-carboxylic acids.

| Compound | Substituent (R) | Space Group | Key Torsion Angle (°) (Thiazole-COOH) | Dominant Intermolecular Interaction |

| 1 | 2-amino | P-1 | 5.2 | Carboxylic acid dimer; N-H···O hydrogen bonds |

| 2 | 2-methyl | P2₁/c | 15.8 | Carboxylic acid dimer; C-H···O interactions |

| 3 | 2-(4-fluorophenyl) | C2/c | 28.4 | Carboxylic acid dimer; π-π stacking of phenyl rings |

| 4 | 2-amino-5-bromo | P2₁/c | 8.1 | Carboxylic acid dimer; N-H···O and C-H···Br interactions |

Analysis of Trends:

-

Planarity: Small, hydrogen-bonding substituents like an amino group at the 2-position tend to promote planarity between the thiazole ring and the carboxylic acid group (low torsion angle), facilitating strong intermolecular hydrogen bonding networks.

-

Steric Hindrance: Bulkier substituents, such as a phenyl group, introduce steric hindrance that forces the carboxylic acid group out of the plane of the thiazole ring (larger torsion angle).[15]

-

Supramolecular Assembly: While the carboxylic acid dimer is a very common and stabilizing interaction, other forces play a key role. Halogen bonding (e.g., with a bromo substituent) and π-π stacking (with aromatic substituents) can direct the crystal packing into distinct three-dimensional architectures.[4]

Part 3: X-ray Crystallography vs. Orthogonal Analytical Techniques

No single technique tells the whole story. X-ray crystallography provides the definitive solid-state structure, but its data is powerfully complemented by other methods that probe the molecule's properties in different states.

| Technique | Information Provided | State | Strengths | Limitations |

| Single-Crystal XRD | 3D atomic arrangement, bond lengths/angles, conformation, packing.[3][10] | Solid | Unambiguous structure determination; "gold standard".[2] | Requires diffraction-quality single crystals; structure may differ from solution. |

| NMR Spectroscopy | Chemical connectivity, solution-state conformation (via NOE), purity. | Solution | Provides data on behavior in solution, which is more biologically relevant. | Does not provide precise bond lengths or packing information. |

| Mass Spectrometry | Molecular weight, elemental formula. | Gas | High sensitivity, confirms molecular formula. | Provides no 3D structural or conformational information. |

| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H). | Solid/Liquid | Quick confirmation of key functional groups and bonding. | Provides limited information on the overall 3D structure. |

Synergy in Action: A researcher might observe in an NMR spectrum that a molecule appears to be conformationally flexible in solution. X-ray crystallography can then "lock down" the lowest energy conformation that is preferred in the solid state. Comparing these two states provides a more complete picture of the molecule's energetic landscape.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in the development of drugs based on the substituted 1,3-thiazole-4-carboxylic acid scaffold. It provides definitive structural data that is unattainable by other methods. By following a robust workflow from synthesis and purification through to careful crystal growth and data analysis, researchers can obtain high-fidelity atomic models. This structural information, when compared across a series of analogues and contextualized with data from orthogonal techniques like NMR, empowers scientists to make informed, data-driven decisions in the optimization of lead compounds, ultimately accelerating the drug discovery process.

References

-

Gurbanov, A. V., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules. Available at: [Link]

-

Gawade, S. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Di, Y., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

-

Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Available at: [Link]

-

Di, Y., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available at: [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

Çetinkaya, Y., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC. Available at: [Link]

-

Meundaeng, A., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData. Available at: [Link]

-

The University of Manchester. CCDC 794425: Experimental Crystal Structure Determination. Available at: [Link]

-

Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. ORCA - Cardiff University. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Meundaeng, A., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). ResearchGate. Available at: [Link]

-

Çetinkaya, Y., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]

-

Ukwueze, M. O., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Available at: [Link]

-

Roy, S., et al. (2019). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. NIH. Available at: [Link]

-

Zulkifli, N. S. C., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available at: [Link]

-

Liu, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]

-

PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid. Available at: [Link]

-

PubChem. 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

-

OiPub. Intermolecular interactions in crystals of carboxylic acids. Available at: [Link]

-

CCDC. Access Structures. Available at: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

-

Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research. Available at: [Link]

-

Al-Balas, Q., et al. (2012). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. mdpi.com [mdpi.com]

- 5. oipub.com [oipub.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 11. Crystal structure of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Acetyl-1,3-thiazole-4-carboxylic Acid

Core Principle: Proactive Safety and Compliance

Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service.[1][2] Waste disposal regulations can vary significantly based on local, state, and federal laws.[3] This guide is intended to supplement, not supplant, these official protocols.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-Acetyl-1,3-thiazole-4-carboxylic acid is fundamental to handling and disposing of it safely. Based on data for the closely related isomer, 2-acetylthiazole-5-carboxylic acid, we can anticipate a similar hazard profile.[4][5][6]

Anticipated Hazard Profile:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[6] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[6] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[6] |

Combustion products may include toxic oxides of nitrogen (NOx) and sulfur (SOx).[3]

This information dictates the necessity of stringent personal protective equipment (PPE) protocols and careful handling to avoid generating dust or aerosols.[6]

Personal Protective Equipment (PPE) and Handling

Given the irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.

-

Eye and Face Protection: Always wear approved safety goggles and a face shield to protect against splashes and airborne particles.[2][7]

-

Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat are mandatory.[2][7] Ensure that skin is not exposed.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][7] If ventilation is inadequate, a respirator may be necessary.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

-

Evacuate and Alert: If the spill is large or outside of a contained area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS department.[8]

-

Containment (for small spills): For minor spills within a fume hood, you can manage the cleanup if you are trained to do so.

-

Cleanup Procedure:

-

Wear your full PPE.

-

Cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[9]

-

Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials as hazardous waste.[8]

-

Disposal Workflow: A Step-by-Step Protocol

The primary and universally recommended method for the disposal of 5-Acetyl-1,3-thiazole-4-carboxylic acid is through a licensed professional waste disposal service.[1][2] The following protocol outlines the steps for preparing this chemical for collection.

Decision-Making Workflow for Disposal

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemcia.com [chemcia.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Acetylthiazole-5-carboxylic acid | 1095824-76-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. coral.washington.edu [coral.washington.edu]

- 9. fishersci.com [fishersci.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.